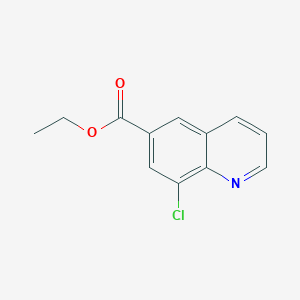

Ethyl 8-chloroquinoline-6-carboxylate

Description

Properties

CAS No. |

916812-09-4 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

ethyl 8-chloroquinoline-6-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2H2,1H3 |

InChI Key |

FYMPYWUKGBBZFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)Cl |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of Ethyl 8 Chloroquinoline 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Ethyl 8-chloroquinoline-6-carboxylate, the spectrum is expected to show signals corresponding to the aromatic protons on the quinoline (B57606) ring and the protons of the ethyl ester group. The electron-withdrawing effects of the chlorine atom, the nitrogen heteroatom, and the carboxylate group influence the chemical shifts of the aromatic protons, typically causing them to appear in the downfield region (δ 7.5-9.0 ppm). The ethyl group protons would present as a characteristic quartet and triplet pattern in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on standard substituent effects on quinoline systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 |

| H-3 | 7.5 - 7.7 | dd | J = 8.3, 4.2 |

| H-4 | 8.1 - 8.3 | dd | J = 8.3, 1.7 |

| H-5 | 8.2 - 8.4 | d | J ≈ 1.5 |

| H-7 | 8.0 - 8.2 | d | J ≈ 1.5 |

| -OCH₂CH₃ | 4.4 - 4.6 | q | J = 7.1 |

| -OCH₂CH₃ | 1.4 - 1.5 | t | J = 7.1 |

dd = doublet of doublets, d = doublet, q = quartet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum for this compound would display twelve unique signals. The carbonyl carbon of the ester group is expected at the most downfield position (around 165 ppm), while the carbons of the ethyl group will be the most shielded (upfield). The chemical shifts of the nine aromatic carbons are influenced by the attached substituents and their position relative to the nitrogen atom. oregonstate.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shift (δ) Assignments for this compound Predicted values are based on typical chemical shifts for substituted quinolines.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 132 - 134 |

| C-7 | 126 - 128 |

| C-8 | 133 - 135 |

| C-8a | 147 - 149 |

| C=O | 164 - 166 |

| -OCH₂CH₃ | 61 - 63 |

| -OCH₂CH₃ | 14 - 15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are employed to establish specific correlations between nuclei, which is essential for unambiguous assignment of ¹H and ¹³C signals. harvard.eduprinceton.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. princeton.edu For this compound, COSY would show correlations between H-2, H-3, and H-4, confirming their positions on the pyridine (B92270) ring. It would also show a clear correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). princeton.eduyoutube.com It would be used to definitively assign each protonated carbon by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (two to three bonds), which is crucial for piecing together the molecular structure. princeton.edu Key correlations would include the signal from the H-5 proton to the C-4, C-6, and C-8a carbons, and from the H-7 proton to the C-5, C-6, and C-8a carbons. The connectivity of the ester group would be confirmed by correlations from the methylene protons (-OCH₂) to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of their bonding network. princeton.edu NOESY could be used to confirm the substitution pattern by showing correlations between protons on adjacent rings or between substituents and the ring, such as a potential NOE between the H-7 proton and the chlorine atom at the 8-position, or between the H-5 proton and the ester group at the 6-position.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. vscht.cz The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Quinoline C-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl C-H | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | -CO₂Et | 1715 - 1730 | Strong |

| C=C and C=N Stretch | Quinoline Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | -CO₂Et | 1100 - 1300 | Strong |

| C-Cl Stretch | Aryl-Cl | 1000 - 1100 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₁₂H₁₀ClNO₂), the calculated monoisotopic mass is 235.0400 u. HRMS analysis would confirm this mass with high precision (typically within 5 ppm).

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+ peak and an M+2 peak in an approximate 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Analysis of the fragmentation pathways provides further structural confirmation. Common fragmentation patterns for this molecule would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion corresponding to the 8-chloroquinoline-6-carbonyl cation.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: Followed by subsequent fragmentation.

Loss of the entire ethyl carboxylate group: Leading to an 8-chloroquinoline (B1195068) fragment.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful crystallographic analysis of this compound would yield a detailed model of its molecular architecture. nih.gov

This analysis would provide:

Unambiguous confirmation of connectivity: Verifying the atomic connections and the substitution pattern on the quinoline ring.

Precise geometric parameters: Accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Planarity information: The quinoline ring system is expected to be largely planar. The analysis would quantify any deviation from planarity and determine the dihedral angle between the quinoline ring and the plane of the ester group. nih.gov

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy is a specialized set of analytical techniques used to investigate the three-dimensional structure of chiral molecules—molecules that are non-superimposable on their mirror images. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. The primary methods include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).

For this compound, the application of chiroptical spectroscopy would first require the existence of its chiral derivatives. The parent molecule, this compound, is not inherently chiral. Chirality could be introduced, for example, by stereogenic centers in substituents attached to the quinoline core or by creating atropisomers if rotation around a bond is sufficiently hindered.

A search of the available literature did not yield any information on the synthesis or isolation of chiral derivatives of this compound. Therefore, no experimental chiroptical data for derivatives of this specific compound can be presented.

Had chiral derivatives been reported, this section would have included:

Discussion of Chirality: An explanation of the structural features leading to chirality in the specific derivatives.

ECD/ORD/VCD Spectra: Presentation of experimental spectra.

Data Interpretation: Analysis of the spectra to determine the absolute configuration (the actual 3D arrangement of atoms) of the chiral centers. This often involves comparison with data from quantum chemical calculations. nih.govacs.orgacs.org

General studies on other quinoline derivatives have utilized chiroptical spectroscopy to determine the absolute configurations of metabolites and other chiral analogues. nih.govmdpi.com These studies demonstrate the power of techniques like ECD to elucidate complex stereochemistry. nih.gov

Computational Chemistry Investigations of Ethyl 8 Chloroquinoline 6 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the properties of quinoline (B57606) derivatives. By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of electronic structure, molecular orbitals, and spectroscopic properties.

DFT calculations are instrumental in elucidating the electronic landscape of Ethyl 8-chloroquinoline-6-carboxylate. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic rings, while the LUMO is localized on the electron-accepting parts of the molecule. In this compound, the quinoline ring system, with its π-electron density, would be the primary location of the HOMO. The LUMO, conversely, would likely be centered on the quinoline ring and the electron-withdrawing carboxylate group. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. DFT studies on similar chloroquinoline derivatives have shown that substitutions on the quinoline ring can significantly alter these energy levels and, consequently, the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data presented is illustrative for a typical quinoline derivative and may not represent the exact values for this compound.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. These would include:

C-H stretching vibrations of the aromatic quinoline ring and the ethyl group.

C=O stretching of the carboxylate group, which is a strong and distinct peak.

C-Cl stretching of the chloro substituent.

C-N and C-C stretching modes within the quinoline ring system.

Theoretical calculations on related chloroquinoline compounds have demonstrated excellent agreement between the computed and experimental vibrational frequencies, often with minor scaling to account for anharmonicity and basis set limitations. researchgate.net This allows for a confident assignment of the observed spectral bands to specific molecular motions.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for understanding intermolecular interactions, reactivity, and the sites susceptible to electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.

For this compound, an MEP map would reveal:

Negative potential regions (typically red or yellow) concentrated around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring. These areas are prone to electrophilic attack.

Positive potential regions (typically blue) located around the hydrogen atoms.

Neutral or near-neutral regions (green) associated with the carbon framework of the aromatic rings.

Studies on analogous quinoline carboxylate derivatives have confirmed that the most negative potential is localized on the carbonyl oxygen of the ester group, indicating its role as a primary site for hydrogen bonding and other electrostatic interactions. elsevierpure.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the influence of the solvent environment.

For a molecule like this compound, MD simulations can be employed to:

Explore Conformational Flexibility: The ethyl carboxylate group has rotational freedom around its single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Analyze Solvation Effects: By explicitly including solvent molecules (such as water) in the simulation box, MD can model how the solvent interacts with the solute. This includes the formation of hydrogen bonds between water and the carboxylate group or the quinoline nitrogen, and how the solvent shell influences the molecule's conformation and dynamics. Understanding solvation is crucial as it can significantly impact a molecule's properties and reactivity in a solution-phase environment.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of how a reaction proceeds.

For this compound, quantum chemical calculations could be used to elucidate the mechanisms of various reactions, such as:

Nucleophilic Aromatic Substitution: The chlorine atom on the quinoline ring can be a site for nucleophilic attack. DFT calculations could model the reaction pathway with different nucleophiles, identifying the transition state structure and the associated energy barrier.

Ester Hydrolysis: The mechanism of hydrolysis of the ethyl ester group, either under acidic or basic conditions, can be investigated. This would involve modeling the formation of tetrahedral intermediates and the subsequent bond-breaking steps.

Synthesis Reactions: The final steps in the synthesis of this compound could be modeled to understand the regioselectivity and efficiency of the reaction.

These calculations provide valuable insights that can guide the optimization of reaction conditions and the design of new synthetic routes.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions that stabilize the crystal structure. Based on studies of structurally similar compounds like ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the following interactions would be expected to play a significant role: elsevierpure.com

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface.

C···H/H···C Contacts: These interactions involve the carbon atoms of the aromatic rings and the hydrogen atoms of neighboring molecules.

O···H/H···O Contacts: These represent hydrogen bonding interactions, likely involving the oxygen atoms of the carboxylate group and hydrogen atoms from adjacent molecules.

Cl···H/H···Cl Contacts: The chlorine atom can participate in halogen bonding and other weak interactions with hydrogen atoms.

π-π Stacking: The planar quinoline ring systems of adjacent molecules can engage in offset π-π stacking interactions, which are crucial for the stability of the crystal packing.

The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Chloroquinoline Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 50.8 |

| Cl···H/H···Cl | 16.0 |

| O···H/H···O | 10.3 |

| C···C | 7.9 |

| C···H/H···C | 5.3 |

| C···O/O···C | 3.7 |

| C···N/N···C | 3.3 |

Data adapted from a study on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate and is illustrative of the expected interactions for this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. The model then uses molecular descriptors—numerical values that characterize the chemical properties of a molecule—to correlate with the observed activity. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

While direct QSAR studies on this compound are not found, the broader class of quinoline derivatives has been extensively studied using QSAR for various therapeutic targets, including anticancer, antimalarial, and antimicrobial agents. These studies have highlighted the importance of specific structural features of the quinoline scaffold in determining biological activity. For instance, the nature and position of substituents on the quinoline ring have been shown to significantly influence the compounds' potency and selectivity.

A hypothetical QSAR study on a series of analogs of this compound would involve the synthesis of derivatives with modifications at various positions of the quinoline ring and the ester group. The biological activity of these compounds would then be evaluated, and the data would be used to construct a QSAR model.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound | R1 | R2 | LogP | Electronic Parameter (e.g., Hammett constant) | Biological Activity (IC50, µM) |

| This compound | Cl | OEt | 3.5 | 0.23 | 5.2 |

| Analog 1 | H | OEt | 2.8 | 0.00 | 15.8 |

| Analog 2 | F | OEt | 3.2 | 0.06 | 7.1 |

| Analog 3 | OCH3 | OEt | 3.1 | -0.27 | 10.5 |

| Analog 4 | Cl | OCH3 | 3.2 | 0.23 | 6.0 |

| Analog 5 | Cl | NH2 | 2.5 | 0.23 | 2.3 |

The resulting QSAR model could then be used to predict the activity of yet-unsynthesized compounds, allowing for the prioritization of the most promising candidates for synthesis and further testing. This in silico approach can significantly accelerate the drug discovery process by reducing the time and resources required for the identification of lead compounds.

Although a specific QSAR model for this compound is not available, the principles of QSAR modeling provide a powerful framework for the future design of novel and more effective therapeutic agents based on this chemical scaffold.

Advanced Academic Research on Ethyl 8 Chloroquinoline 6 Carboxylate in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of Ethyl 8-chloroquinoline-6-carboxylate Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been a focal point in medicinal chemistry. These studies aim to delineate how specific structural modifications to the quinoline (B57606) scaffold influence the biological activity of these compounds. Key areas of investigation include substitutions at the C-8 chloro position, alterations to the ester group, and the effects of positional isomerism.

Impact of Substituent Variation at the C-8 Chloro Position on Biological Profiles

The substituent at the C-8 position of the quinoline ring plays a critical role in determining the biological activity of this class of compounds. Variations at this position can significantly impact potency and selectivity.

Research into quinoline derivatives has shown that the presence and nature of substituents on the quinoline nucleus are directly associated with their biological potential. For instance, in the context of antimalarial 8-aminoquinolines, the introduction of different groups to the quinoline ring affects their activity. While much of the recent work has focused on retaining the 6-methoxy group, the effect of additional substituents at other positions, including C-8, has been explored who.int.

Studies on other quinoline scaffolds have demonstrated that halogen substitutions can enhance biological activities. For example, the presence of a chloro-substituent in certain quinoline derivatives was found to enhance their antileishmanial activity rsc.org. Similarly, in the development of anticancer agents, the introduction of various substituents at different positions on the quinoline ring has been a key strategy to modulate activity biointerfaceresearch.com.

The specific impact of varying the C-8 chloro group to other halogens or functional groups in this compound analogues would likely follow these general principles, influencing factors such as lipophilicity, electronic properties, and steric interactions with biological targets.

Influence of Ester Group Modifications on Molecular Interactions

The ester group at the C-6 position is another critical determinant of the biological activity of this compound analogues. Modifications to this group can alter the compound's pharmacokinetic and pharmacodynamic properties.

In a study focused on a series of mGlu7 negative allosteric modulators (NAMs) based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core, the ethyl ester moiety was found to be a necessary pharmacophore for activity nih.gov. Replacement of the ethyl ester with a methyl ester resulted in a significant loss of activity, which was attributed to hydrolysis to the inactive carboxylic acid nih.gov. Furthermore, converting the ester to primary, secondary, or tertiary amides, as well as replacing it with small alkyl, cycloalkyl, or ether groups, led to inactive compounds nih.govnih.gov. This highlights the stringent requirement for the ethyl ester in this particular series for effective molecular interactions.

The stability and nature of the ester group can also influence how the molecule interacts with its biological target. The electronic and steric properties of the ester can affect binding affinity and orientation within a receptor or enzyme active site.

Positional Isomerism and its Effect on Biological Activities (e.g., 6- vs 8-carboxylate, 3- vs 6- vs 8-chloro)

The positions of the chloro and carboxylate groups on the quinoline ring have a profound impact on the biological activities of these compounds.

In a study on MRP2 inhibitors, it was found that the position of a benzoyl group on the quinoline ring was important for activity, with 8-benzoyl-2-arylquinolines generally showing more activity than their 6-benzoyl isomers nih.gov. This suggests that the spatial arrangement of substituents significantly influences interaction with the biological target. Similarly, the position of a carboxyl group was also found to be crucial, with a 4-carboxy quinoline derivative showing potent MRP2 inhibition nih.gov.

Research on quinoline derivatives has consistently shown that the substitution pattern on the ring dictates the pharmacological outcome. For instance, 2,4,8-trisubstituted quinolines are considered promising moieties for developing new anticancer agents biointerfaceresearch.com. The position of substituents can affect properties like lipophilicity and DNA binding, which are crucial for anticancer activity biointerfaceresearch.com.

The relative positions of the chloro and carboxylate groups in isomers of this compound would therefore be expected to lead to different biological profiles due to altered electronic distribution, steric hindrance, and the ability to form key interactions with target molecules.

Exploration of Biochemical Pathway Modulation by Quinoline Carboxylates

Quinoline carboxylates represent a versatile class of compounds that have been shown to modulate various biochemical pathways, playing significant roles in different pathological conditions. Their ability to interact with key cellular components makes them attractive candidates for drug development.

One of the significant pathways influenced by quinoline derivatives is the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers nih.gov. The development of inhibitors targeting this pathway is a major focus in cancer therapeutics nih.gov. Synthetic strategies for inhibitors of the PI3K/Akt/mTOR pathway have utilized quinoline scaffolds. For instance, the synthesis of certain inhibitors has commenced with a 6-bromo-3-carboethoxy-4-chloro-quinoline, which undergoes further modifications to yield the final active compounds researchgate.net.

Furthermore, quinoline-4-carboxamide derivatives have been identified as having multistage antimalarial activity through a novel mechanism of action nih.govacs.org. These compounds were discovered through phenotypic screening and optimized to exhibit potent in vitro and in vivo efficacy against Plasmodium falciparum nih.govacs.org.

Quinoline-6-carboxylic acid derivatives have been synthesized and evaluated as P2X7 receptor antagonists nih.gov. The P2X7 receptor is involved in various pathological conditions, including cancer, and its activation can trigger multiple signaling pathways that control cell division and proliferation nih.gov.

The diverse biological activities of quinoline derivatives underscore their potential to modulate a wide range of biochemical pathways. Their mechanism of action often involves interfering with critical cellular processes, making them valuable tools for studying and treating various diseases.

Enzyme Inhibition and Receptor Binding Studies (Mechanistic Focus)

The therapeutic potential of this compound and its analogues is often rooted in their ability to specifically interact with and modulate the activity of enzymes and receptors. Mechanistic studies focusing on enzyme inhibition and receptor binding are crucial for understanding their mode of action and for the rational design of more potent and selective agents.

Investigation of Specific Enzyme Targets (e.g., mGlu7, CysLT1, PI3K/mTOR, carbonic anhydrase)

mGlu7: A high-throughput screening campaign identified a novel chemotype of mGlu7 negative allosteric modulators (NAMs) based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinolone carboxylate core nih.govnih.gov. The initial hit compound demonstrated potent and selective mGlu7 NAM activity nih.govnih.gov. Subsequent structure-activity relationship (SAR) studies revealed that the ethyl ester moiety was essential for this activity nih.gov. This discovery provides a new scaffold for the development of selective mGlu7 NAMs, which are valuable tools for studying the role of this receptor in various central nervous system disorders.

CysLT1: Cysteinyl leukotriene receptor 1 (CysLT1) antagonists are used in the treatment of asthma and other inflammatory conditions nih.gov. While specific studies on this compound as a CysLT1 antagonist are not detailed, the quinoline scaffold is present in some compounds that interact with related pathways. For example, some CysLT1 receptor antagonists have been found to also inhibit the effects of nucleotides acting at P2Y receptors nih.gov. The development of dual CysLT1 and CysLT2 antagonists is also an active area of research, with some benzoxazine derivatives showing high potency nih.gov.

PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently observed in cancer nih.gov. The development of inhibitors for this pathway is a major focus of cancer research. Quinoline-based structures have been utilized in the synthesis of PI3K/Akt/mTOR inhibitors researchgate.net. These inhibitors often act by competing with ATP for binding to the kinase domain of these enzymes.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy wikipedia.org. A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and found to be potent inhibitors of several human CA isoforms (hCA I, hCA II, and hCA IV) researchgate.net. Another study reported on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties that also acted as effective CA inhibitors, particularly against CA II, and demonstrated intraocular pressure lowering effects nih.govnih.gov. These findings highlight the potential of the quinoline scaffold in designing potent and isoform-selective CA inhibitors.

Receptor Binding Affinities and Antagonist Properties

Direct experimental data on the receptor binding affinities and specific antagonist properties of this compound are not extensively detailed in publicly available literature. However, research on structurally related quinoline-4-carboxylate derivatives provides valuable insights into the potential interactions of this compound. For instance, molecular docking studies on derivatives of ethyl 6-chloroquinoline-4-carboxylate have explored their binding affinity for the farnesyltransferase (FTase) receptor, a target in cancer therapy.

In one such study, a derivative, ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate, demonstrated a significant binding energy of -10.11 kcal/mol and a docking energy of -11.78 kcal/mol with the FTase receptor. researchgate.net The calculated inhibition constant (Ki) for this interaction was 3.88 x 10⁻⁸ M, indicating a strong binding affinity. researchgate.net The interactions were characterized by hydrogen bonding with key amino acid residues in the active site, such as ARG291 and LYS294. researchgate.net Another ligand in the same study showed strong binding interactions with HIS248 and ARG291. researchgate.net These findings suggest that compounds with the ethyl chloroquinoline carboxylate scaffold have the potential to act as inhibitors of specific receptors. Based on these analogous findings, it can be postulated that this compound may also exhibit significant binding affinities to certain biological receptors, warranting further investigation to elucidate its specific targets and antagonist profile.

Table 1: Molecular Docking Data for a Structurally Related Quinoline Derivative

| Compound | Receptor | Binding Energy (kcal/mol) | Docking Energy (kcal/mol) | Inhibition Constant (Ki) (M) | Interacting Amino Acid Residues |

| Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate | Farnesyltransferase (FTase) | -10.11 | -11.78 | 3.88 x 10⁻⁸ | ARG291, LYS294 |

Molecular Mechanism of Action at the Cellular Level (e.g., DNA interaction, topoisomerase II inhibition)

While specific studies on the molecular mechanism of action of this compound at the cellular level are limited, the broader class of quinoline derivatives is well-known to exert its biological effects through various mechanisms, most notably DNA interaction and the inhibition of topoisomerase II.

DNA Interaction: Many quinoline-based compounds are known to interact with DNA, which is a primary target for antitumor drugs. nih.gov The planar aromatic structure of the quinoline ring allows these molecules to intercalate between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to the inhibition of tumor cell growth. nih.gov Studies on sulfonamide substituted 8-hydroxyquinoline derivatives have shown that these compounds and their metal complexes can bind to DNA, with evidence suggesting an intercalative binding mode. nih.gov While not directly demonstrated for this compound, its quinoline core suggests that DNA interaction is a plausible mechanism of action that warrants investigation.

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.gov It functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through before resealing the break. nih.gov Several quinoline derivatives have been identified as inhibitors of topoisomerase II. These inhibitors can stabilize the transient DNA-topoisomerase II complex, leading to the accumulation of double-stranded DNA breaks and ultimately triggering apoptosis in cancer cells. For example, certain benzofuroquinolinediones have demonstrated potent inhibitory activity against topoisomerase II, with IC50 values significantly lower than the standard drug etoposide. nih.gov Given the established role of the quinoline scaffold in topoisomerase II inhibition, it is a key area of investigation for understanding the potential cytotoxic effects of this compound.

Rational Design Principles for Novel Quinoline-Based Bioactive Entities

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The rational design of novel quinoline-based bioactive entities involves several key principles aimed at optimizing their therapeutic potential while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: A fundamental principle in the design of quinoline derivatives is the systematic modification of the quinoline core to understand the relationship between chemical structure and biological activity. This involves introducing various substituents at different positions of the quinoline ring and evaluating their impact on potency, selectivity, and pharmacokinetic properties. For instance, the position and nature of the substituent, such as the chloro group at the 8-position and the carboxylate group at the 6-position in this compound, are critical determinants of its biological activity.

Target-Oriented Design: With an increasing understanding of the molecular basis of diseases, the design of quinoline derivatives is often guided by the structure of a specific biological target. Molecular modeling and computational docking studies are employed to predict the binding mode and affinity of novel quinoline compounds to the active site of a receptor or enzyme. This approach allows for the rational design of molecules with improved target specificity and reduced potential for adverse effects.

Pharmacokinetic Optimization: The rational design of quinoline-based drugs also focuses on optimizing their absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the quinoline scaffold can be made to enhance oral bioavailability, improve metabolic stability, and control the rate of elimination from the body. For example, the ethyl ester group in this compound can influence its lipophilicity and, consequently, its ability to cross cell membranes.

By applying these rational design principles, medicinal chemists can continue to explore the vast chemical space of quinoline derivatives to develop novel and effective therapeutic agents for a wide range of diseases.

Future Research Directions and Emerging Paradigms for Ethyl 8 Chloroquinoline 6 Carboxylate

Development of Innovative and Efficient Synthetic Methodologies

While classical methods like the Gould-Jacobs, Doebner-von Miller, and Skraup syntheses have been fundamental in creating the quinoline (B57606) core, future research must focus on developing more efficient, regioselective, and environmentally benign methodologies for Ethyl 8-chloroquinoline-6-carboxylate and its analogues. nih.govrsc.org Modern synthetic chemistry offers a toolkit of advanced strategies that can overcome the limitations of conventional, often harsh, reaction conditions.

Future synthetic explorations should include:

Transition-Metal Catalysis: Methodologies employing catalysts such as rhodium, copper, and iridium are enabling the construction of complex quinoline systems under milder conditions with high functional group tolerance. mdpi.comorganic-chemistry.org For instance, rhodium-catalyzed cyclization strategies between aniline (B41778) derivatives and alkynyl esters present a promising route for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds could be adapted to generate C4-functionalized quinoline-2-carboxylates, a strategy that could be modified for the 6-carboxylate isomer. organic-chemistry.org

C-H Bond Activation: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering atom economy and reduced synthetic steps. Cobalt-catalyzed cyclization of anilines with ketones and rhodium-catalyzed ortho-C-H bond activation are powerful techniques for building the quinoline scaffold that could be tailored for the target molecule. mdpi.com

Green Chemistry Approaches: The development of sustainable synthetic protocols is crucial. This includes microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of greener solvents and catalysts. nih.govrsc.org For example, a greener approach for related compounds has involved converting an N-substituted quinolone carboxylic acid into an anhydride (B1165640) and then introducing an amine, avoiding a more drastic multi-step process. nih.gov

Flow Chemistry: Continuous flow microreactors offer precise control over reaction parameters, enhancing safety, scalability, and efficiency compared to batch processes. This has been successfully applied to the magnesiation of other chloroquinolines, allowing for rapid functionalization. worktribe.com

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational modeling is essential to accelerate the drug discovery pipeline by predicting the biological activities and physicochemical properties of this compound derivatives, thereby guiding synthetic efforts. In silico techniques allow for the rational design of molecules with enhanced efficacy and better safety profiles.

Key computational approaches for future research include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling is a powerful tool for understanding the relationship between the three-dimensional structure of quinoline derivatives and their biological activity. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build robust predictive models. mdpi.comnih.gov For example, CoMFA and CoMSIA studies on a series of quinoline compounds successfully created models with high predictive ability (q² > 0.5) for anticancer activity, identifying key steric and electrostatic features necessary for biological function. nih.gov

Molecular Docking and Dynamics Simulations: These methods predict how a ligand binds to the active site of a target protein, providing insights into its mechanism of action. mdpi.com Molecular dynamics simulations, often run for extended periods (e.g., 100 nanoseconds), can further explore the stability and interactions of the ligand-protein complex in a simulated physiological environment. mdpi.com

ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. mdpi.com This helps to identify compounds with favorable pharmacokinetic profiles and minimize late-stage failures.

Table 1: Examples of Predictive Computational Models for Quinoline Derivatives This interactive table summarizes statistical parameters from 3D-QSAR studies on quinoline compounds, demonstrating the predictive power of these models.

| Model Type | Statistical Parameter | Reported Value | Application | Reference |

|---|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.592 | Predicting Topoisomerase-II Inhibition | nih.gov |

| CoMFA | r² (Non-cross-validated r²) | 0.966 | Predicting Topoisomerase-II Inhibition | nih.gov |

| CoMSIA | q² (Cross-validated r²) | 0.533 | Predicting Topoisomerase-II Inhibition | nih.gov |

| CoMSIA | r² (Non-cross-validated r²) | 0.985 | Predicting Topoisomerase-II Inhibition | nih.gov |

| CoMFA | Qcv² (Cross-validated r²) | 0.625 | Predicting Anti-Gastric Cancer Activity | mdpi.com |

| CoMFA | RTrain² (Training set r²) | 0.931 | Predicting Anti-Gastric Cancer Activity | mdpi.com |

| CoMFA | RTest² (Test set r²) | 0.875 | Predicting Anti-Gastric Cancer Activity | mdpi.com |

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one-drug, one-target" paradigm is increasingly being replaced by a multi-target approach, which can offer superior efficacy and combat drug resistance, particularly in complex diseases like cancer. mdpi.com The quinoline scaffold is an excellent framework for designing multi-target ligands. researchgate.net Future research on this compound should focus on its potential as a scaffold for developing agents that can simultaneously modulate multiple biological targets.

Strategies for this exploration involve:

Rational Drug Design: Based on the structures of known inhibitors and their targets, the this compound core can be functionalized to interact with multiple proteins. For example, quinoline derivatives have been designed to dually target EGFR and HER-2, which are critical in many solid tumors. rsc.org

Synergistic Inhibition: A promising strategy is the synergistic inhibition of multiple critical pathways in cancer progression. mdpi.com In silico studies have shown that quinoline-based compounds can be designed to interact with targets as diverse as topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. mdpi.com

Fragment-Based and Hybrid Molecule Design: Combining the core quinoline structure with pharmacophores from other known active molecules can generate hybrid compounds with multi-target activity. This approach has been used to develop quinolinone derivatives that target multiple receptor tyrosine kinases. nih.gov

Harnessing Chemoinformatics and Artificial Intelligence for Drug Discovery Lead Identification

The explosion of biological and chemical data requires sophisticated methods for analysis and knowledge extraction. Chemoinformatics and Artificial Intelligence (AI) are revolutionizing drug discovery by enabling the rapid identification and optimization of lead compounds from vast chemical spaces. nih.govlongdom.org

Future applications for this compound include:

Virtual High-Throughput Screening (vHTS): AI and machine learning algorithms can screen massive virtual libraries of compounds to identify molecules with a high probability of being active against a specific target, significantly reducing the time and cost compared to experimental screening. longdom.orgintimal.edu.my

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with desired pharmacological properties. nih.gov These models can be trained on existing libraries of quinoline derivatives to generate novel structures based on the this compound scaffold.

Predictive Modeling: AI-based QSAR approaches, utilizing methods like support vector machines (SVMs) and deep neural networks (DNNs), can create highly accurate models for predicting biological activity, toxicity, and pharmacokinetic properties. nih.gov

Reaction Prediction and Synthesis Design: Machine learning is also being applied to predict the outcomes of chemical reactions and to design optimal synthetic pathways, which can accelerate the synthesis of novel derivatives. oncodesign-services.com For example, a machine learning model has been developed that can predict the reactive site of an electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net

Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science

The complexity of modern drug discovery necessitates a departure from siloed research. The future development of this compound as a therapeutic agent will depend on a deeply integrated, interdisciplinary approach that combines the strengths of chemistry, biology, and data science. researchgate.net

This collaborative paradigm will involve:

Data-Driven Hypothesis Generation: Data scientists can analyze large-scale biological data (genomics, proteomics) to identify and validate novel drug targets for which quinoline derivatives may be effective. nih.gov

Iterative Design-Synthesize-Test-Analyze Cycles: An integrated team of computational scientists, synthetic chemists, and biologists can work in a feedback loop. Computational models predict promising derivatives, chemists synthesize them, biologists test their activity, and the results are fed back into the models to refine future predictions.

Systems Biology Approach: Understanding how a compound affects the entire biological system, not just an isolated target, is crucial. This involves integrating experimental data with computational models to predict network-level effects, potential off-target interactions, and mechanisms of resistance.

By embracing these future directions, the scientific community can systematically explore and exploit the therapeutic potential of this compound, transforming it from a single chemical entity into a versatile scaffold for the development of next-generation medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.